Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate
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Overview
Description
Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate is a heterocyclic compound that contains a pyrimidine ring with two amino groups at positions 4 and 6, and a thioether linkage to a propanoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate involves its interaction with various molecular targets. The amino groups and thioether linkage allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: Compounds with a similar pyrimidine ring structure but with a thioxo group instead of a thioether linkage.
Pyrimidine-6-carboxylates: Compounds with a carboxylate group at position 6 of the pyrimidine ring.
Uniqueness
Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino groups and a thioether linkage allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H12N4O2S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
methyl 3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H12N4O2S/c1-14-7(13)2-3-15-8-11-5(9)4-6(10)12-8/h4H,2-3H2,1H3,(H4,9,10,11,12) |
InChI Key |
SXXBIWSXUQOWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC(=CC(=N1)N)N |
Origin of Product |
United States |
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